molecular formula C10H10O2 B117726 1-(2-Phenyloxiran-2-yl)ethanone CAS No. 154881-54-6

1-(2-Phenyloxiran-2-yl)ethanone

Cat. No.: B117726
CAS No.: 154881-54-6
M. Wt: 162.18 g/mol
InChI Key: BBIGGMLHFLDZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenyloxiran-2-yl)ethanone is an organic compound with the molecular formula C10H10O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group and an acetyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of styrene oxide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Phenyloxiran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Phenyloxiran-2-yl)ethanone involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenyl and acetyl groups can influence the reactivity and selectivity of these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a phenyl and an acetyl group, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .

Properties

CAS No.

154881-54-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2-phenyloxiran-2-yl)ethanone

InChI

InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

BBIGGMLHFLDZMF-UHFFFAOYSA-N

SMILES

CC(=O)C1(CO1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1(CO1)C2=CC=CC=C2

Synonyms

Ethanone, 1-(2-phenyloxiranyl)- (9CI)

Origin of Product

United States

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